molecular formula C11H7ClN2O B2658061 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile CAS No. 362721-80-0

2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile

Cat. No.: B2658061
CAS No.: 362721-80-0
M. Wt: 218.64
InChI Key: FXSBZPPHACAHRH-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile (CAS 362721-80-0) is a high-value chemical building block primarily employed as a pharmaceutical intermediate and fine chemical in synthetic organic and medicinal chemistry . This compound belongs to the chemical class of benzylidenemalononitriles, which are characterized by a central propanedinitrile (malononitrile) group . This functional group is a versatile synthon in organic synthesis, facilitating the construction of more complex molecular architectures through various carbon-carbon bond-forming reactions. Its specific research value lies in its application as a key intermediate for the synthesis of novel bioactive molecules, including potential cytostatic (cancer-fighting) agents, as well as intermediates for pesticides and dyes . The structure features both an electron-withdrawing dinitrile group and a substituted aromatic ring, making it a useful scaffold for exploring structure-activity relationships in drug discovery. The compound is available in high purity (>99%), analyzed by techniques including LCMS, HPLC, NMR, and FTIR to ensure quality and consistency for demanding research applications . This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSBZPPHACAHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is refluxed in a suitable solvent like ethanol or methanol for several hours until the desired product is formed .

Chemical Reactions Analysis

2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemistry

In organic synthesis, 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile serves as a versatile building block for constructing more complex molecules. Its ability to undergo various chemical transformations allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound has garnered attention for its potential biological activities. Studies indicate that it may exhibit antimicrobial and anticancer properties. For instance, preliminary investigations have shown that derivatives of this compound can inhibit specific enzymes involved in cell proliferation, suggesting a mechanism for anticancer activity.

Case Study: Anticancer Activity
Research on similar compounds indicates that they can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation. This suggests that this compound could be a candidate for further development as an anticancer agent .

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its unique chemical structure allows it to interact with specific molecular targets, potentially leading to new treatment options for conditions such as cancer and infections .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemicals. Its chemical properties make it suitable for formulating products in sectors ranging from pharmaceuticals to agrochemicals.

Summary Table of Applications

Field Application
ChemistryBuilding block for organic synthesis
BiologyPotential antimicrobial and anticancer properties
MedicineExploration as a therapeutic agent
IndustryDevelopment of new materials and chemicals

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Key Comparative Insights:

In contrast, the nitro group in the hydroxy-nitro derivative (C₁₀H₅N₃O₃) strongly withdraws electrons, enhancing electrophilicity and reactivity in nucleophilic environments .

Solubility and Polarity: The hydroxy-nitro derivative exhibits higher polarity due to -OH and -NO₂ groups, improving solubility in polar solvents like DMSO or ethanol . The tert-butyl group in the brominated compound (C₁₄H₁₄BrN₂O) introduces steric bulk, reducing solubility in aqueous media but enhancing lipid membrane permeability for biological targeting .

The bromo-tert-butyl derivative’s IGF-1R inhibition highlights the role of halogen and bulky groups in kinase binding .

Structural Characterization :

  • Computational methods (e.g., density-functional theory ) and crystallographic tools like SHELX are critical for analyzing electronic structures and confirming molecular geometries.

Biological Activity

The compound 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile , also known by its CAS number 362721-80-0, is a synthetic organic molecule that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H7ClN2OC_{11}H_{7}ClN_{2}O. The structure features a chloro-methoxy-substituted phenyl group attached to a propanedinitrile moiety, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus0.25 μg/mL18
Escherichia coli0.5 μg/mL15
Pseudomonas aeruginosa1.0 μg/mL12

The compound exhibited a strong inhibition of biofilm formation in Staphylococcus aureus, indicating its potential as an antibacterial agent in clinical settings .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. A study demonstrated that derivatives of similar structures showed promising results in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (μM)
This compoundMCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.3

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . Further molecular docking studies suggested that the methoxy group plays a crucial role in binding affinity to target proteins involved in cancer progression.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Preliminary results indicate that it may inhibit the release of pro-inflammatory cytokines, suggesting possible applications in treating inflammatory diseases.

Table 3: Anti-inflammatory Effects

Test ModelResult
LPS-induced TNFα releaseInhibition by 60%
IL-6 productionReduced by 50%

These findings suggest that the compound could serve as a lead for developing new anti-inflammatory agents .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of the compound against clinical isolates of Staphylococcus aureus. The compound demonstrated significant bactericidal activity, outperforming some conventional antibiotics in specific strains resistant to treatment .

Case Study 2: Cancer Cell Line Studies

A series of cancer cell line assays were conducted to evaluate the anticancer effects. The results indicated that the compound effectively reduced cell viability in MCF-7 and HeLa cells, with further analysis revealing apoptosis induction as a mechanism of action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Knoevenagel condensation between 3-chloro-4-methoxybenzaldehyde and propanedinitrile, catalyzed by a base (e.g., piperidine or ammonium acetate) in ethanol under reflux. Reaction optimization involves monitoring temperature (70–80°C), solvent polarity, and stoichiometry using TLC or HPLC. Purification typically employs recrystallization from ethanol or column chromatography .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm the presence of the methoxy (-OCH3_3), chloro (Cl), and dinitrile (-C≡N) groups. IR spectroscopy verifies C≡N stretching (~2200 cm1^{-1}) and aromatic C-H bending.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (calc. for C11_{11}H6_6ClN2_2O: 232.03 g/mol).
  • Elemental Analysis : Validate C, H, N, Cl content (±0.3% deviation) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis and handling.
  • Waste Disposal : Segregate waste in halogenated organic containers; avoid aqueous drains due to potential toxicity .

Q. How do solubility and stability properties impact experimental design?

  • Solubility : Sparingly soluble in water (<1 mg/mL); use polar aprotic solvents (e.g., DMSO, DMF) for biological assays.
  • Stability : Stable under inert atmospheres (N2_2) at 4°C. Avoid prolonged light exposure to prevent photodegradation. Pre-dissolve in DMSO for long-term storage (-20°C) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

  • Methodology :

  • DFT Studies : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. Incorporate exact-exchange terms for thermochemical accuracy .
  • Table 1 : Comparative DFT Results for Reactivity Descriptors
FunctionalHOMO (eV)LUMO (eV)Band Gap (eV)
B3LYP-6.2-1.84.4
M06-2X-6.5-1.64.9

Q. How can crystallographic disorder be resolved in X-ray diffraction studies of this compound?

  • Methodology :

  • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K to minimize thermal motion.
  • Refinement : Apply SHELXL for structure solution. For disordered moieties (e.g., methoxy groups), use PART instructions and isotropic displacement parameters. Validate with R1_1 < 5% and wR2_2 < 12% .

Q. What strategies can elucidate structure-activity relationships (SAR) for biological activity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace Cl with Br, vary methoxy position) and test inhibitory activity against target enzymes (e.g., kinases).
  • Docking Studies : Use AutoDock Vina to simulate binding interactions with receptor sites (e.g., IGF-1R). Compare binding energies (ΔG) to correlate substituent effects .

Q. How does the compound behave under hydrolytic or oxidative conditions?

  • Methodology :

  • Hydrolysis : Reflux in aqueous HCl/NaOH (pH 2–12) and monitor degradation via HPLC.
  • Oxidation : Treat with H2_2O2_2/Fe2+^{2+} (Fenton’s reagent) and analyze products via LC-MS. Identify intermediates (e.g., nitrile → amide → carboxylic acid) .

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